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Compound of Interest

Compound Name: Canola oil fatty acid

Cat. No.: B1167183

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals investigating
the effects of deodorization on trans fatty acid (TFA) formation in edible oils.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: We are observing higher than expected levels of trans fatty acids in our deodorized oil
samples. What are the likely causes?

Al: High levels of trans fatty acids (TFAs) following deodorization are primarily linked to the
processing parameters. The most significant factors are:

o High Deodorization Temperature: The rate of cis-trans isomerization of unsaturated fatty
acids increases significantly with temperature.[1][2][3] Studies have shown a progressive
increase in TFAs as deodorization temperatures rise, with significant formation occurring at
temperatures above 220°C.[1][2] For instance, in sunflower oil, TFA content increased from
0.062% in undeodorized oil to 0.698% after deodorization at 270°C for 120 minutes.[2]

e Prolonged Deodorization Time: The duration of heat exposure is directly proportional to the
extent of TFA formation.[3] Longer residence times at high temperatures provide more
opportunity for the isomerization of double bonds.
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e Type of Qil: Oils rich in polyunsaturated fatty acids (PUFAS), particularly linolenic acid, are
more susceptible to isomerization than those high in monounsaturated or saturated fatty
acids. The probability of isomerization for linolenic acid is reported to be 13 to 14 times
higher than that for linoleic acid.[1]

e Inadequate Refining Prior to Deodorization: Residual impurities in the oil, such as pigments
or free fatty acids, might promote TFA formation during the high-temperature deodorization
step.[4]

Troubleshooting Steps:

o Review and Optimize Deodorization Parameters: Lower the deodorization temperature and
shorten the processing time. For heat-sensitive oils like fish oil, deodorization at a maximum
temperature of 180°C is recommended to minimize isomerization.[1]

o Evaluate Pre-treatment Steps: Ensure that the degumming, neutralization, and bleaching
processes preceding deodorization are effective in removing impurities.

o Calibrate Temperature and Pressure Gauges: Inaccurate readings can lead to unintentional
operation at more severe conditions than intended.

Q2: Our GC-FID analysis shows a complex profile of trans fatty acid isomers that are difficult to
identify. What are these isomers and how can we improve their separation?

A2: During deodorization, particularly of oils rich in linoleic and linolenic acids, a variety of

positional and geometric isomers can be formed.[1][5] For example, in deodorized vegetable
oils, the main isomers of linolenic acid are typically cis-9,cis-12,trans-15 and trans-9,cis-12,cis-
15 isomers.[1]

Improving Separation and Identification:

» High-Polarity Capillary Columns: For the separation of TFA isomers, highly polar
cyanopropylsiloxane capillary columns (e.g., CP-Sil 88, SP-2560) of 100-meter length are
recommended.[1][6][7] These columns provide better resolution of geometric and positional
isomers compared to less polar columns.
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o Temperature Programming: An isothermal oven temperature may not be sufficient to
separate all isomers. A programmed temperature ramp can improve the resolution of
different TFA peaks. Slight changes in column temperature can significantly affect the elution
order of critical fatty acid methyl esters (FAMES).[7]

o Carrier Gas: The choice of carrier gas can influence separation efficiency. Hydrogen is often
used as a carrier gas for these analyses.[5]

o Reference Standards: Use well-characterized TFA reference standards to confirm the
retention times of specific isomers in your samples.

o Comprehensive GCxGC-FID: For highly complex samples, two-dimensional gas
chromatography (GCxGC) can provide superior separation by combining two columns with
different selectivities.[6]

Q3: We are trying to establish a low-trans fatty acid deodorization protocol. What are the key
process parameters to control?

A3: To minimize TFA formation, the following parameters are critical:

o Temperature: This is the most influential factor. Keeping the temperature as low as possible
while still achieving effective removal of volatile compounds is crucial. For some oils,
temperatures around 180-200°C show a slow rate of isomerization.[3]

e Time: Minimize the residence time of the oil at high temperatures.

e Pressure (Vacuum): A high-quality vacuum (low absolute pressure) enhances the stripping
efficiency of volatile compounds at lower temperatures, thereby reducing the need for
excessive heat.[8]

e Stripping Steam: The amount of stripping steam should be optimized. While it aids in
removing undesirable compounds, excessive steam at high temperatures does not mitigate
TFA formation.

Q4: Can we use ATR-FTIR for rapid screening of trans fatty acid content in our experimental
samples?
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A4: Yes, Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a
rapid and reliable method for quantifying total isolated trans fat content, particularly for
screening purposes.[9][10][11][12]

e Principle: The method is based on the characteristic absorption of the C-H bending mode of
isolated trans double bonds, which appears near 966 cm~1.[10][12]

o Advantages: It is fast, requires minimal sample preparation (no need for methylation), and is
non-destructive.[9][12]

o Limitations: The accuracy at very low levels of TFAs (<1%) can be affected by interferences
from the fatty acid profile of the oil, particularly from saturated fats.[11][12] For precise
quantification of individual isomers and at very low concentrations, GC-FID is the preferred
method.

Data Presentation

Table 1: Effect of Deodorization Temperature and Time on Trans Fatty Acid (TFA) Formation in
Sunflower Oil

Deodorization

Temperature (°C) Deodorization Time (min) Total TFAs (%)
Undeodorized - 0.062
210 60 0.135
210 120 0.188
230 60 0.231
230 120 0.315
250 60 0.402
250 120 0.523
270 60 0.597
210 120 0.698
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Source: Adapted from data on sunflower oil deodorization.[2]

Table 2: Formation of Trans Isomers of Linoleic and Linolenic Acid in Canola Oil Under Various
Deodorization Conditions

Deodorization Deodorization Time Trans Linoleic Acid Trans Linolenic
Temperature (°C) (h) (%) Acid (%)

204 67.5 <1 <1

210 86 ~1 ~15

220 48 ~2 ~35

230 24 ~3 ~50

230 86 ~6 > 65

Source: Adapted from data on canola oil deodorization.[3]

Experimental Protocols

Protocol 1: Quantification of Trans Fatty Acids by Gas
Chromatography with Flame lonization Detection (GC-
FID)

This protocol is based on the principles of official methods like AOCS Ce 1h-05 and AOAC
996.06.[7][13]

1. Lipid Extraction (if from a food matrix):

e Homogenize the sample.

o Extract lipids using a suitable solvent system (e.g., chloroform:methanol or
hexane:isopropanol).

e Add an internal standard (e.g., triheneicosanoin, 21:0 TAG) to the sample before extraction
for quantitative analysis.[7]

2. Preparation of Fatty Acid Methyl Esters (FAMES):
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e Accurately weigh about 100 mg of the extracted oil into a screw-capped tube.

e Dissolve the oil in 2 mL of toluene.

e Add 2 mL of 7% Boron Trifluoride (BFs)-methanol reagent.

o Seal the tube and heat at 100°C for 45 minutes in a heating block or water bath.
e Cool the tube to room temperature.

e Add 5 mL of distilled water, 2 mL of hexane, and 1 g of sodium sulfate.

» Vortex the tube and allow the layers to separate.

» Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-FID Analysis:

o Gas Chromatograph: Equipped with a flame ionization detector (FID) and a capillary column
injection system.

e Column: A highly polar 100 m x 0.25 mm i.d. fused silica capillary column coated with a
cyanopropylsiloxane stationary phase (e.g., SP-2560 or CP-Sil 88).[7]

o Carrier Gas: Hydrogen or Helium.

e Temperatures:

* Injector: 250°C

e Detector: 260-280°C

e Oven: Use a temperature program to achieve optimal separation. A typical program might
start at 165°C, hold for a period, and then ramp up to 200°C.[14]

« Injection: Inject 1 pL of the FAMESs solution.

» Data Analysis: Identify FAME peaks by comparing their retention times with those of a
commercial FAME standard mixture. Quantify the peaks by integrating their areas and using
the internal standard for calculation.

Protocol 2: Rapid Screening of Total Trans Fatty Acids
by ATR-FTIR Spectroscopy

This protocol is based on the principles of AOAC Official Method 2000.10.[9][10]
1. Instrument and Accessory:

e Fourier Transform Infrared (FTIR) spectrometer.
o Attenuated Total Reflection (ATR) accessory with a crystal (e.g., diamond) heated to 65°C to
ensure the oil sample is completely melted.[10]

2. Calibration:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.who.int/docs/default-source/documents/replace-transfats/a-food-analysis-lab-protocol.pdf?sfvrsn=b27e4111_2
https://www.internationaloliveoil.org/wp-content/uploads/2022/10/COI-T20-Doc-17-rev-1-2001-Eng.pdf
https://jascoinc.com/wp-content/uploads/2018/05/APP-Note-050-AT-0215-Quantitative-Analysis-of-Trans-Fats-in-Food-Products-using-and-FTIR-ATR-Method.pdf
https://jascoinc.com/applications/quantitative-analysis-of-trans-fats-in-food-products/
https://jascoinc.com/applications/quantitative-analysis-of-trans-fats-in-food-products/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» Prepare a series of calibration standards by mixing a trans-free oil (e.g., triolein) with a pure
trans fatty acid standard (e.g., trielaidin) at various concentrations.

e Acquire the spectrum for each standard.

o Create a calibration curve by plotting the area of the trans absorption peak at ~966 cm~1
against the known concentration of the standards.

3. Sample Analysis:

e Place a small drop of the oil sample onto the heated ATR crystal.

e Acquire the FTIR spectrum over the mid-infrared range.

o Measure the area of the peak at ~966 cm™1.

» Use the calibration curve to determine the total trans fatty acid content in the sample.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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